1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one
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Overview
Description
1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, characterized by the presence of a fluoro, methoxy, and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro group enhances its ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors. The methoxy and methyl groups contribute to its lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.
Comparison with Similar Compounds
- 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one
- 1-(4-Fluoro-2-methoxyphenyl)ethan-1-one
- 1-(4-Fluoro-2-methylphenyl)ethan-1-one
Uniqueness: 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one is unique due to the specific combination of functional groups on the phenyl ring. The presence of both fluoro and methoxy groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not observed in similar compounds.
Properties
Molecular Formula |
C10H11FO2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(4-fluoro-2-methoxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO2/c1-6-4-8(7(2)12)10(13-3)5-9(6)11/h4-5H,1-3H3 |
InChI Key |
UHWDTQUHYBBVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)C(=O)C |
Origin of Product |
United States |
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